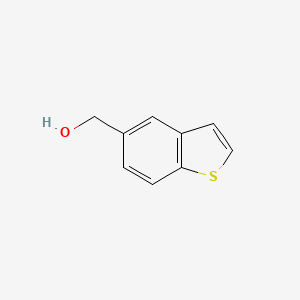

1-Benzothiophen-5-ylmethanol

Description

Overview of Benzothiophene (B83047) Derivatives in Scientific Inquiry

Benzothiophene, a bicyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, and its derivatives are a cornerstone of modern heterocyclic chemistry. Current time information in Bangalore, IN. This structural motif is of significant interest to researchers due to its presence in numerous biologically active molecules and its utility as a building block in organic synthesis. google.com The planar, aromatic nature of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied physicochemical properties. vulcanchem.com

In the realm of medicinal chemistry, benzothiophene derivatives have been extensively investigated for a broad spectrum of pharmacological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents. The isosteric relationship between the benzothiophene scaffold and the indole (B1671886) nucleus, found in many biologically important molecules, makes it a particularly attractive scaffold for drug design. vulcanchem.com

Beyond pharmaceuticals, benzothiophene derivatives are also pivotal in the field of materials science. Their conjugated π-system imparts unique electronic and photophysical properties, making them valuable components in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). vulcanchem.comchembk.com Researchers are actively exploring how modifications to the benzothiophene core can tune these properties for advanced electronic applications.

Significance of the 1-Benzothiophen-5-ylmethanol Scaffold in Contemporary Research

While broad research focuses on the diverse family of benzothiophene derivatives, the specific scaffold of this compound serves as a crucial intermediate and a key structural motif in several areas of contemporary research. chembk.comcymitquimica.com Its chemical structure, featuring a hydroxymethyl group attached to the benzothiophene core, provides a reactive handle for further chemical transformations, allowing for its incorporation into more complex molecular architectures.

In medicinal chemistry, the this compound scaffold is recognized as a valuable starting material for the synthesis of novel therapeutic agents. chembk.com For instance, patent literature reveals its use as a key intermediate in the synthesis of substituted benzothiophenyl derivatives that act as GPR40 agonists, which are under investigation for the treatment of type II diabetes. google.com The hydroxymethyl group is particularly significant as it can act as a hydrogen bond donor, a critical interaction for the binding of molecules to biological targets such as enzymes. vulcanchem.com This has led to its exploration in the design of kinase inhibitors, a major class of drugs for cancer and inflammatory diseases. vulcanchem.com Furthermore, chemical suppliers note its utility as an intermediate for compounds with potential anti-inflammatory, analgesic, and anti-cancer activities. chembk.com The general interest in this scaffold for drug discovery is also highlighted by fragment-based screening studies, where structurally similar compounds like (5-chloro-1-benzothiophen-3-yl)methanol (B1362282) have been used to identify inhibitors of oncogenic proteins. bham.ac.uk

In the field of materials science, this compound is noted for its application in the development of organic photoelectric materials. chembk.com The inherent properties of the benzothiophene core, combined with the potential for functionalization at the methanol (B129727) group, make it a candidate for creating novel materials for devices such as OLEDs and organic solar cells. chembk.com

Historical Context of Benzothiophene Research and Development

The scientific exploration of benzothiophene and its derivatives has a history that spans over a century. The parent compound, benzothiophene, was first identified in coal tar. Early research focused on its isolation, characterization, and understanding its fundamental chemical reactivity.

The development of synthetic methodologies to construct the benzothiophene ring system was a significant milestone that opened the door for more systematic investigation. Over the years, numerous synthetic routes have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed cross-coupling reactions. google.com These advancements have been crucial in enabling chemists to synthesize a vast array of substituted benzothiophenes, which has been fundamental to exploring their structure-activity relationships in various applications. The recognition of the benzothiophene core in several marketed drugs has further fueled research and development in this area, solidifying its status as a "privileged scaffold" in medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzothiophen-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYSQUAJOCDMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383674 | |

| Record name | 1-benzothiophen-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-34-7 | |

| Record name | 1-benzothiophen-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20532-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzothiophen 5 Ylmethanol and Its Analogues

Advanced Synthetic Pathways to the 1-Benzothiophene Core Structure

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic strategies. oup.commdpi.com These methods range from classical cyclization reactions to modern catalytic approaches.

Electrophilic cyclization is a powerful method for constructing the benzothiophene (B83047) ring system with high regioselectivity. One notable strategy involves the cyclization of o-alkynyl thioanisoles. oup.comguidechem.com This reaction is typically mediated by an electrophilic sulfur reagent. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt enables the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields under moderate reaction conditions and at ambient temperature. guidechem.comvulcanchem.com The mechanism is believed to proceed through the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. guidechem.com This approach is advantageous due to its tolerance of various functional groups and the use of non-toxic reagents under mild conditions. guidechem.com

Competition studies in electrophilic cyclization reactions have shown that the higher nucleophilicity of sulfur compared to oxygen generally leads to the preferential formation of benzothiophene derivatives over benzofuran (B130515) derivatives when both functionalities are present in the starting material. cymitquimica.com

Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-disubstituted benzo[b]thiophene | Excellent | oup.comguidechem.com |

| Diarylalkyne with methylsulfanyl and methoxy (B1213986) groups | Electrophilic cyclization agent | Benzothiophene derivative (exclusive) | Excellent | cymitquimica.com |

Transition-metal catalysis offers a versatile and efficient route to the benzothiophene core. numberanalytics.com Various metals, including palladium, copper, gold, and iridium, have been employed to catalyze the annulation reactions that form the thiophene (B33073) ring. nih.gov

Palladium-catalyzed reactions, such as the Sonogashira coupling of a 2-iodothiophenol (B3069315) with a terminal alkyne, can yield 2-substituted benzo[b]thiophenes. numberanalytics.com Copper-catalyzed methods are also prevalent. For example, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of copper(I) iodide (CuI) and a ligand like TMEDA (tetramethylethylenediamine) provides 2-substituted benzo[b]thiophenes in good yields. nih.gov

Gold catalysts have been utilized for the atom-economic carbothiolation to synthesize 2,3-disubstituted benzothiophenes. nih.gov Iridium-catalyzed hydrogen transfer reactions of substituted benzylic alcohols in the presence of a hydrogen acceptor like p-benzoquinone can also lead to the formation of the benzothiophene ring system. nih.gov More recently, cobalt has been used for the oxidative annulation of benzothiophene-[b]-1,1-dioxide through a diastereoselective double C-H activation process. wikipedia.org

Visible-light photocatalysis has emerged as a powerful and green methodology for organic synthesis. vulcanchem.comnih.gov A notable application is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes to yield substituted benzothiophenes regioselectively. vulcanchem.comacs.orgresearchgate.net This reaction is typically initiated by green light irradiation in the presence of an organic dye, such as eosin (B541160) Y, which acts as the photoredox catalyst. vulcanchem.comresearchgate.net This metal-free approach proceeds under mild, ambient conditions, avoiding the need for high temperatures and transition metal catalysts. vulcanchem.comresearchgate.net The reaction demonstrates a broad substrate scope, tolerating various substituents on both the diazonium salt and the alkyne. nih.gov

Direct C-H bond functionalization represents a highly atom- and step-economical strategy for synthesizing complex molecules. evitachem.com This approach has been applied to the synthesis of benzothiophenes, often involving the formation of the thiophene ring through C-S bond formation coupled with C-H activation. numberanalytics.com

Both metal-catalyzed and metal-free C-H functionalization methods have been developed. evitachem.comrsc.org Palladium-catalyzed C-H arylation of electron-rich heteroarenes like benzothiophene with aryl halides is a common strategy. nih.gov However, these methods can sometimes require harsh conditions and expensive ligands. rsc.org

Transition-metal-free methods offer an attractive alternative. For instance, base-promoted arylation of heterocycles, including benzothiophene, with aryl chlorides and fluorides can proceed via aryne intermediates at mild temperatures, offering high regioselectivity at the most acidic C-H bond. nih.gov

Regioselective Functionalization at the C5 Position of 1-Benzothiophene

Once the 1-benzothiophene core is synthesized, the next critical step is the regioselective introduction of a functional group at the C5 position, which can then be converted to the desired methanol (B129727) group.

Several strategies can be employed for the regioselective functionalization of the benzothiophene ring. While the C2 and C3 positions are often more reactive, methods targeting the C5 position have been developed.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution can be used to introduce an acyl group onto the benzothiophene ring. wikipedia.orggoogle.com The reaction is typically carried out using an acyl chloride and a Lewis acid catalyst like aluminum chloride. google.com While a mixture of isomers can be formed, the C5 position is a potential site for acylation.

Vilsmeier-Haack Formylation: This reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for introducing a formyl (-CHO) group onto aromatic rings. It has been shown to be an effective method for the formylation of the benzothiophene core at the C5 position to yield 1-benzothiophene-5-carbaldehyde. vulcanchem.com

Directed C-H Borylation: Iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position of 2,1,3-benzothiadiazole, a related heterocyclic system. acs.orgnih.gov This high C5 regioselectivity is attributed to the electronic effects of the heteroatoms in the ring. acs.org The resulting C5-borylated benzothiophene is a versatile intermediate that can be converted to a variety of functional groups.

Lithiation: Direct lithiation of the benzothiophene ring followed by quenching with an electrophile is another functionalization strategy. mdpi.com While C2 is the most common site for deprotonation, functionalization at other positions, including C5, has been reported, sometimes influenced by the presence of other substituents or specific reaction conditions. nih.govrsc.org

The most direct route to 1-benzothiophen-5-ylmethanol involves the reduction of a C5-carbonyl precursor.

The key intermediate, 1-benzothiophene-5-carbaldehyde , can be synthesized via the Vilsmeier-Haack formylation of 1-benzothiophene. vulcanchem.com Once obtained, this aldehyde can be readily reduced to the corresponding primary alcohol, this compound. researchgate.net Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

An alternative precursor is 5-(bromomethyl)benzo[b]thiophene . This compound can undergo nucleophilic substitution with a hydroxide (B78521) source or be converted to the alcohol via a two-step process involving, for example, conversion to the acetate (B1210297) followed by hydrolysis.

Table 2: Synthesis of this compound

| Precursor | Reaction | Product | Reference |

|---|---|---|---|

| 1-Benzothiophene | Vilsmeier-Haack Formylation (POCl₃, DMF) | 1-Benzothiophene-5-carbaldehyde | vulcanchem.com |

| 1-Benzothiophene-5-carbaldehyde | Reduction (e.g., NaBH₄) | This compound | researchgate.net |

Optimized Reaction Conditions for High Yields

The direct synthesis of this compound is most commonly achieved through the chemical reduction of 1-Benzothiophene-5-carbaldehyde. This method is favored for its high efficiency and the ready availability of the starting aldehyde. The optimization of this process focuses on the choice of reducing agent and reaction conditions to maximize the yield and purity of the final product.

A standard and highly effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reaction is typically performed at room temperature and proceeds to completion, often yielding the desired alcohol in near-quantitative amounts after a simple work-up procedure. The mild nature of NaBH₄ makes it compatible with the benzothiophene ring system.

Derivatization of this compound for Structure-Activity Relationship Studies

The derivatization of this compound is crucial for exploring its potential in medicinal chemistry through Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the parent molecule, chemists can investigate how different functional groups and substitution patterns influence biological activity. nih.govbohrium.comnih.gov This exploration involves creating a library of analogues where the benzothiophene core, the substituents on the aromatic ring, or the methanol group are altered.

Synthesis of Substituted Benzothiophen-5-ylmethanol Analogues

The synthesis of analogues for SAR studies often begins with a common, functionalized benzothiophene intermediate that allows for diversification. A highly effective strategy involves the iodocyclization of 2-(1-alkynyl)thioanisoles to produce 3-iodobenzo[b]thiophenes in excellent yields. nih.gov This iodo-functionalized core serves as a versatile anchor for introducing a wide range of substituents through well-established cross-coupling reactions.

Palladium-catalyzed reactions are instrumental in this diversification strategy. For example, Suzuki-Miyaura coupling reactions between the 3-iodobenzo[b]thiophene (B1338381) intermediate and various arylboronic acids can generate a library of 3-aryl-substituted benzothiophenes. nih.govresearchgate.net Similarly, Sonogashira, Heck, and carboalkoxylation reactions provide access to analogues with alkyne, alkene, and ester functionalities, respectively. researchgate.netacs.org Once the desired substitution pattern on the benzothiophene ring is established, the precursor can be converted to the final methanol derivative.

The following table illustrates the synthesis of a 3-iodobenzo[b]thiophene intermediate, a key step for further derivatization.

Table 1: Synthesis of a 3-Iodobenzo[b]thiophene Intermediate

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-((4-Methoxyphenyl)ethynyl)-1-(methylthio)benzene | I₂ | CH₂Cl₂ | Room Temp, 10 min | 3-Iodo-2-(4-methoxyphenyl)benzo[b]thiophene | 98% | acs.org |

Parallel Synthesis and Combinatorial Chemistry Approaches

To accelerate the exploration of SAR, parallel synthesis and combinatorial chemistry techniques are employed to rapidly generate large libraries of benzothiophene derivatives. bioduro.comuniroma1.it These high-throughput methods enable the simultaneous synthesis of dozens or even thousands of distinct compounds. bioduro.com A common approach is solution-phase parallel synthesis, which is well-suited for creating diverse libraries from a common intermediate. researchgate.netacs.org

One documented strategy describes the generation of a multi-substituted benzo[b]thiophene library starting from 3-iodobenzo[b]thiophenes. researchgate.netacs.org These intermediates are distributed into an array of reaction vessels, and different palladium catalysts and coupling partners (e.g., boronic acids for Suzuki coupling, terminal alkynes for Sonogashira coupling) are added to each vessel. researchgate.netacs.org This parallel process allows for the efficient creation of a matrix of products with variations at specific points on the molecular scaffold. This approach was successfully used to prepare a library of desketoraloxifene (B1670293) analogues, which are based on a biologically active benzothiophene framework. nih.gov

Flow Chemistry Applications in Benzothiophene Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of benzothiophenes, offering advantages such as improved safety, scalability, and reaction control. acs.orgresearchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time.

A green and practical method for synthesizing C-3 halogenated benzothiophenes has been developed using a microcontinuous flow electrochemistry module. acs.org In this system, 2-alkynylthioanisoles and a potassium halide (serving as both the halogen source and electrolyte) are passed through a cell with carbon and platinum electrodes. This transition-metal- and oxidant-free method yields C-3 halogenated benzothiophene derivatives in moderate to good yields under a constant current. acs.org By adjusting the flow rate and current, the system can be controlled to produce either halogenated or dehalogenated products with high selectivity. acs.org

The table below summarizes results from a flow chemistry synthesis of benzothiophene derivatives.

Table 2: Flow Chemistry Synthesis of Benzothiophene Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-mercapto-5-methylbenzoate | Ethyl 2-chloroacetoacetate | Flow reactor, 100 °C, 5 bar | Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)-6-methylbenzo[d]thiazole-7-carboxylate | 66% | researchgate.netakjournals.com |

| 2-Fluoro-5-nitroacetophenone | Ethyl thioglycolate | Flow reactor, 100 °C, 5 bar | Ethyl 2-acetyl-6-nitrobenzo[b]thiophene-3-carboxylate | Not specified | researchgate.net |

Catalysis in this compound Synthesis

Catalysis, particularly by transition metals, is fundamental to the modern synthesis of the benzothiophene scaffold and its derivatives. nih.govresearchgate.net These catalysts enable the efficient formation of carbon-sulfur and carbon-carbon bonds required to construct and functionalize the heterocyclic ring system.

Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium (Pd) catalysis is a cornerstone of benzothiophene derivatization. researchgate.netrsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are extensively used to functionalize pre-formed benzothiophene rings, especially those bearing a halogen atom. As mentioned previously, Suzuki-Miyaura, Heck, and Sonogashira reactions are routinely used to introduce aryl, vinyl, and alkynyl groups, respectively, onto the benzothiophene core. researchgate.netacs.org Furthermore, palladium catalysts are employed in direct C-H arylation, allowing for the functionalization of the benzothiophene ring without the need for pre-functionalization with a halogen. researchgate.net For example, a ligand-free Pd(OAc)₂ system can efficiently catalyze the C2-arylation of benzothiophene derivatives with aryl bromides. researchgate.net

Copper (Cu) catalysis provides alternative and complementary routes to benzothiophenes. organic-chemistry.orgrsc.orgrsc.orgnih.govdntb.gov.ua Copper-catalyzed Ullmann-type C-S bond formation is a classic and effective method for the cyclization step. organic-chemistry.org For instance, the reaction of (2-iodobenzyl)triphenylphosphonium bromide with a thiocarboxylic acid in the presence of CuI and 1,10-phenanthroline (B135089) yields the corresponding benzo[b]thiophene. organic-chemistry.org More recent developments include copper-catalyzed domino reactions where a sulfur surrogate, like xanthate, is used for the in situ generation of a thiol, which then undergoes cyclization to form the benzothiophene ring. rsc.orgrsc.orgnih.gov This approach has been successfully applied to the synthesis of multi-substituted benzothiophenes from o-haloalkynyl benzenes. rsc.orgnih.gov

The following table provides examples of copper-catalyzed benzothiophene synthesis.

Table 3: Copper-Catalyzed Synthesis of Benzothiophene Derivatives

| Starting Material | Reagents | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodochalcones | Potassium O-ethyl xanthate | Cu(OAc)₂ | 2-Acylbenzo[b]thiophenes | Good | organic-chemistry.org |

| 2-Iodoanilides | Potassium O-ethyl xanthate | CuI / L-proline | Benzothiazoles (related heterocycle) | Good | rsc.orgnih.gov |

| (2-Iodobenzyl)triphenylphosphonium bromide | Thiocarboxylic acids | CuI / 1,10-phenanthroline | Benzo[b]thiophenes | Good | organic-chemistry.org |

Lewis Acid Catalysis in Benzothiophene Derivatives

Lewis acid catalysis represents a cornerstone in organic synthesis, facilitating a wide array of chemical transformations by activating electrophiles. In the context of synthesizing benzothiophene derivatives, Lewis acids can play a crucial role, particularly in electrophilic substitution reactions on the benzothiophene ring system. While direct Lewis acid-catalyzed synthesis of this compound is not extensively documented, the principles of Lewis acid catalysis can be applied to the synthesis of its key precursor, 1-benzothiophene-5-carbaldehyde.

One of the most common routes to introduce an acyl group, which can then be converted to a hydroxymethyl group, is the Friedel-Crafts acylation. Typically, this reaction employs a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to activate an acyl halide or anhydride (B1165640), which then undergoes electrophilic attack by the aromatic ring. For benzothiophene, acylation can occur at the C2 or C3 positions of the thiophene ring, and also on the benzene (B151609) ring. The regioselectivity of this reaction is influenced by the substitution pattern of the benzothiophene core and the reaction conditions.

A study on the acylation of benzothiophene using various carboxylic acids in the presence of trifluoroacetic anhydride and phosphoric acid demonstrated the formation of both 2- and 3-acyl benzothiophenes. nih.gov Although this specific protocol is described as transition-metal/Lewis acid-free, with phosphoric acid acting as a covalent catalyst, it highlights the feasibility of acylation on the benzothiophene nucleus. nih.gov Traditional Lewis acids would be expected to promote similar transformations. For instance, the use of BF₃·Et₂O with acetic anhydride for the acetylation of benzothiophene is known to yield a mixture of acetylated products. nih.gov

The general mechanism for Lewis acid-catalyzed acylation involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent, which enhances its electrophilicity. The aromatic π-system of the benzothiophene then attacks the activated acylium ion or its equivalent, leading to a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity and yields the acylated benzothiophene. The resulting acyl benzothiophene can then be reduced to the corresponding alcohol, such as this compound, using standard reducing agents.

Furthermore, Lewis acids can be employed in other transformations on the benzothiophene scaffold. For example, Lewis acid-mediated annulation reactions of thiophenes using reagents like 2,5-dimethoxytetrahydrofuran (B146720) can lead to the formation of benz-annulated systems. acs.org Such strategies underscore the versatility of Lewis acids in modifying and functionalizing the benzothiophene core, providing pathways to a variety of derivatives.

Organocatalysis in Benzothiophene Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and metal-free alternative to traditional catalysis. The application of small organic molecules as catalysts has been successfully extended to the functionalization of heterocyclic compounds, including benzothiophene derivatives.

A notable application of organocatalysis in this area is the enantioselective cross-aldol reaction of benzothiophene carbaldehydes. A study demonstrated that various organocatalysts can effectively promote the reaction between different benzothiophene carbaldehydes and ketones, yielding the corresponding aldol (B89426) adducts in high yields and with good to excellent enantioselectivities. researchgate.net This research showcases the viability of activating benzothiophene-based substrates with organocatalysts. researchgate.net

In these reactions, a chiral secondary amine catalyst, such as a proline derivative, reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the benzothiophene carbaldehyde in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral aldol product and regenerates the organocatalyst.

The table below summarizes the results from the organocatalyzed aldol reaction of various benzothiophene carbaldehydes with acetone, highlighting the effectiveness of this methodology.

| Entry | Aldehyde Substrate | Organocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Benzothiophene-2-carbaldehyde | (S)-Proline | 85 | 92 |

| 2 | 1-Benzothiophene-3-carbaldehyde | (S)-Proline | 90 | 85 |

| 3 | 5-Methoxy-1-benzothiophene-2-carbaldehyde | (S)-Proline | 94 | 90 |

| 4 | 3-Methyl-1-benzothiophene-2-carbaldehyde | (S)-Proline | 78 | 88 |

Table 1: Organocatalyzed Aldol Reaction of Benzothiophene Carbaldehydes. Data extracted from a study on the enantioselective organocatalyzed functionalization of thiophene and benzothiophene carbaldehydes. researchgate.net

Beyond aldol reactions, organocatalysis holds potential for other transformations relevant to the synthesis of this compound. For instance, the organocatalytic reduction of the precursor aldehyde, 1-benzothiophene-5-carbaldehyde, could provide a direct and asymmetric route to the target alcohol. While specific examples for the reduction of benzothiophene aldehydes using organocatalysts are not prevalent in the reviewed literature, the general field of organocatalytic reduction of ketones and aldehydes is well-established. nih.gov These methods often employ a chiral catalyst in conjunction with a mild reducing agent, such as a Hantzsch ester or a borane. The successful application of organocatalysis in other reactions involving benzothiophene aldehydes strongly suggests that organocatalytic reduction would be a feasible and promising synthetic strategy. researchgate.net

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been used in reactions involving benzothiophene derivatives, such as in the synthesis of axially chiral benzothiophene-fused biaryls. beilstein-journals.orgresearchgate.net This further underscores the broad applicability of organocatalysis to this heterocyclic system.

Biological and Biomedical Research on 1 Benzothiophen 5 Ylmethanol and Its Derivatives

Pharmacological Activities and Therapeutic Potential

Derivatives of the 1-benzothiophene scaffold have demonstrated a wide array of biological activities, positioning them as significant molecules in medicinal chemistry. Research has particularly highlighted their potential as anticancer agents. These compounds have been shown to interact with various biological targets, leading to antiproliferative effects against several cancer cell lines.

Anticancer Research and Cytotoxicity Mechanisms

The anticancer potential of 1-benzothiophene derivatives is a subject of extensive study. Certain derivatives have exhibited notable antiproliferative effects on cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer), indicating their therapeutic promise in oncology. The core benzothiophene (B83047) structure is a key contributor to these biological activities due to its ability to interact with various biological targets. smolecule.com

A significant mechanism through which benzothiophene derivatives exert their anticancer effects is the inhibition of various protein kinases, which are crucial for cell signaling, proliferation, and survival.

One notable study synthesized a series of novel 1,5-benzothiazepine (B1259763) derivatives, which are structurally related to benzothiophenes, and evaluated their inhibitory action against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Several of these compounds showed excellent inhibitory activity against EGFR, a key target in cancer therapy. nih.gov For instance, compounds BT18 , BT19 , and BT20 exhibited promising activity against colon (HT-29), breast (MCF-7), and prostate (DU-145) cancer cell lines, with BT20 showing greater activity than the standard drug methotrexate. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibition by Benzothiazepine (B8601423) Derivatives

| Compound | Percentage Inhibition of EGFR Tyrosine Kinase |

|---|---|

| BT18 | 64.5% |

| BT19 | 57.3% |

| BT20 | 55.8% |

Source: Anticancer Agents Med Chem. 2020;20(9):1115-1128. nih.gov

Another benzothiophene-based compound, DPS-2 , was identified as a dual inhibitor of the MEK/ERK and PI3K/AKT signaling pathways. nih.gov These pathways are critical for the proliferation and survival of cancer cells, particularly those with KRAS or BRAF mutations. nih.gov DPS-2 demonstrated a remarkable effect on the viability of colorectal cancer and melanoma cell lines in both 2D and 3D cultures. nih.gov

Research on benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) has also been conducted, providing a rationale for their potency and selectivity. nih.gov Furthermore, derivatives have been shown to inhibit STAT3 signaling, a pathway implicated in tumor progression, with some showing IC₅₀ values of less than 1 μM in breast cancer cell lines. vulcanchem.com

The anticancer activity of benzothiophene derivatives is also linked to their ability to modulate the expression of genes involved in cancer progression. For instance, STING (Stimulator of Interferon Genes) is a central signaling molecule in the innate immune response, and its modulation can impact cancer treatment. Substituted benzothiophenes have been investigated for their use as pharmaceuticals that modulate STING. google.com

A small benzothiazole (B30560) molecule, structurally similar to benzothiophene derivatives, was found to suppress the c-MYC gene in a diffuse-type gastric adenocarcinoma cell line, contributing to its anticancer effects. nih.gov

Many anticancer agents function by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Several studies have demonstrated that benzothiophene derivatives possess these capabilities.

A study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which can be considered related structures, showed that the most active compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com

The benzothiophene analogue DPS-2 was found to induce a non-apoptotic cell death in both WM 164 skin melanoma and Caco-2 human epithelial colorectal adenocarcinoma cell lines. mdpi.com It was also shown to cause apoptosis in cancer cells while reducing their autophagy properties. nih.gov

Another study on an Eg5 inhibitor, YL001 , which has a different scaffold but a relevant mechanism, demonstrated that it causes mitotic failure, ultimately leading to apoptosis of cancer cells through the activation of the caspase-3 pathway. nih.gov This highlights a common mechanism of action for many potent antitumor agents.

Table 2: Cell Cycle Arrest and Apoptosis Induction by Novel Compounds

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Suppression of cell cycle progression and induction of apoptosis | mdpi.com |

| DPS-2 | WM 164, Caco-2 | Induction of non-apoptotic cell death | mdpi.com |

| DPS-2 | Colorectal cancer and melanoma cell lines | Induction of apoptosis and reduction of autophagy | nih.gov |

| YL001 (Eg5 inhibitor) | Various cancer cell lines | Mitotic failure leading to apoptosis via caspase-3 activation | nih.gov |

Inhibition of DNA replication is another key strategy in cancer chemotherapy. The benzothiophene analogue DPS-2 has been identified as a deoxyribonucleic acid (DNA) replication inhibitor. mdpi.com Further investigation revealed that DPS-2 induces an S phase delay accompanied by cdc25A degradation. mdpi.com

Additionally, some benzo[c]phenanthridines are believed to exert their antitumor activity through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. nih.gov While not direct derivatives of 1-benzothiophen-5-ylmethanol, this demonstrates that interference with DNA replication is a recognized anticancer mechanism for related heterocyclic compounds.

Computational methods, such as molecular docking and pharmacophore modeling, are increasingly used to design and discover new anticancer agents. These techniques help in understanding the structural requirements for biological activity and in predicting the binding of molecules to their targets.

For the novel 1,5-benzothiazepine derivatives, a five-point AHHRR pharmacophore model was identified using PHASE™ software. nih.gov The computational studies provided insights into the structural features necessary for their anticancer activity, and the results were consistent with the observed in vitro data. nih.gov

Molecular docking simulations have been employed to study the binding patterns of 1,5-benzothiazepines on target proteins like human adenosine (B11128) kinase and glycogen (B147801) synthase kinase-3β. nih.gov These simulations supported the experimental findings that halogenated phenyl substitutions on the benzothiazepine structure significantly improved biological activity. nih.gov

In the development of dual inhibitors of plasmodial kinases, a SAR analysis of the right-hand side of the lead compound IKK16, which contains a benzothiophene moiety, demonstrated that several structural changes can be tolerated by the target kinase PfPK6, while PfGSK3 is more sensitive to modifications. nih.gov Such computational and SAR studies are invaluable for the rational design of more potent and selective kinase inhibitors based on the benzothiophene scaffold.

Antimicrobial Properties

The benzothiophene core is a recognized pharmacophore in the development of new antimicrobial agents. researchgate.netresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to combat various pathogenic microbes, including bacteria and fungi. sciensage.infosciensage.info

Antibacterial Activity against Specific Pathogens

Derivatives of benzothiophene have shown considerable antibacterial efficacy. Studies on thiazolidinone derivatives incorporating a benzothiophene moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. sciensage.infosciensage.info Using the cup or well diffusion method, these compounds exhibited zones of inhibition ranging from 10 mm to 16 mm against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. sciensage.infosciensage.info The activity against S. aureus was particularly strong, with inhibition zones comparable to the standard drug, ciprofloxacin. sciensage.info

Further research into tetrahydrobenzothiophene derivatives identified compounds with potent antibacterial action. nih.gov One derivative, compound 3b, showed excellent broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus. nih.gov Time-kill curve assays confirmed that this compound has a concentration-dependent bacteriostatic effect. nih.gov

Other studies have highlighted the potential of benzothiophene derivatives against multidrug-resistant strains. researchgate.net Certain derivatives displayed exceptional in vitro efficacy with MIC values as low as 4 µg/mL against methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and daptomycin-resistant (DRSA) strains of Staphylococcus aureus. researchgate.net Additionally, bis benzothiophene Schiff bases have been tested, with one compound showing notable activity against Shigella flexneri and Yersinia enterocolitica (MIC: 1250 µg/mL). semanticscholar.orgresearchgate.net

Antibacterial Activity of Benzothiophene Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for various benzothiophene derivatives against selected bacterial pathogens.

| Derivative Class | Pathogen | Measurement | Result | Reference |

|---|---|---|---|---|

| Thiazolidinone-benzothiophene | Escherichia coli | Zone of Inhibition | 11-15 mm | sciensage.info |

| Thiazolidinone-benzothiophene | Pseudomonas aeruginosa | Zone of Inhibition | 10-15 mm | sciensage.info |

| Thiazolidinone-benzothiophene | Staphylococcus aureus | Zone of Inhibition | 10-16 mm | sciensage.info |

| Tetrahydrobenzothiophene (cpd 3b) | Escherichia coli | MIC | 1.11 µM | nih.gov |

| Tetrahydrobenzothiophene (cpd 3b) | Pseudomonas aeruginosa | MIC | 1.00 µM | nih.gov |

| Tetrahydrobenzothiophene (cpd 3b) | Salmonella | MIC | 0.54 µM | nih.gov |

| Tetrahydrobenzothiophene (cpd 3b) | Staphylococcus aureus | MIC | 1.11 µM | nih.gov |

| Optimized Benzothiophene (cpd 18, 26) | S. aureus (MRSA, MSSA, DRSA) | MIC | 4 µg/mL | researchgate.net |

| Bis benzothiophene Schiff base (cpd 1) | Shigella flexneri | MIC | 1250 µg/mL | semanticscholar.orgresearchgate.net |

| Bis benzothiophene Schiff base (cpd 1) | Yersinia enterocolitica | MIC | 1250 µg/mL | semanticscholar.orgresearchgate.net |

Antifungal Activity

The antifungal potential of benzothiophene derivatives has also been a subject of investigation. researchgate.net Thiazolidinone derivatives containing the benzothiophene scaffold have demonstrated encouraging results, with zones of inhibition ranging from 14 mm to 23 mm against the fungal strains Candida albicans, Aspergillus niger, and Aspergillus fumigatus. sciensage.infosciensage.info These results were comparable to the standard antifungal drug Griseofulvin. sciensage.info

In a study of benzothiophene chalcones linked by an amide bond, two compounds showed moderate activity against bacterial strains but significant activity against fungal strains. researchgate.net Spiro-benzothiophene derivatives have also been noted for their potential as antifungal agents. researchgate.net

Antifungal Activity of Benzothiophene Derivatives

This table presents the zone of inhibition data for benzothiophene-thiazolidinone derivatives against various fungal pathogens.

| Derivative Class | Pathogen | Measurement | Result | Reference |

|---|---|---|---|---|

| Thiazolidinone-benzothiophene | Candida albicans | Zone of Inhibition | 14-23 mm | sciensage.infosciensage.info |

| Thiazolidinone-benzothiophene | Aspergillus niger | Zone of Inhibition | 14-23 mm | sciensage.infosciensage.info |

| Thiazolidinone-benzothiophene | Aspergillus fumigatus | Zone of Inhibition | 14-23 mm | sciensage.infosciensage.info |

Anti-inflammatory Investigations

Benzothiophene derivatives are recognized for their anti-inflammatory potential. researchgate.netijpsjournal.com Research has led to the development of specific compounds that act on key inflammatory pathways. A patent for medicinal compounds with anti-inflammatory and immunosuppressive activities includes 4-[(benzothiophen-5-yl)methoxycarbamoyl]benzohydroxamic acid. google.com These compounds have been shown to be effective through their inhibition of the production of crucial inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor alpha (TNFα). google.com This demonstrates a clear mechanism by which derivatives of this compound can exert anti-inflammatory effects.

Antimalarial Studies and Life Cycle Stage Inhibition

The benzothiophene scaffold has been incorporated into novel antimalarial agents. nih.govresearchgate.net Derivatives formed by coupling aminoquinolines with a benzothiophene ring have shown high efficacy against the parasite Plasmodium falciparum. nih.gov One such derivative displayed a potent IC₅₀ (half-maximal inhibitory concentration) of 6 nM against a chloroquine-susceptible (CQS) strain of the parasite. nih.gov These benzothiophene-based antiplasmodials were found to be more active against the CQS D6 strain than against the chloroquine-resistant (CQR) W2 and multidrug-resistant (MDR) TM91C235 strains. nih.govresearchgate.net

In vivo studies have also yielded promising results. In mice infected with Plasmodium berghei, oral administration of a benzothiophene derivative cured all treated mice. nih.gov Another study noted that a series of benzothiophene derivatives showed IC₅₀ values up to 0.16 μM for the P. falciparum 3D7 strain and inhibited parasite growth by up to 65% in P. berghei-infected mice. nih.gov The mechanism of action for some of these derivatives involves the inhibition of the parasite's heme detoxification pathway, specifically by preventing the formation of β-hematin (synthetic hemozoin). researchgate.netscielo.org.za Furthermore, benzothiophene derivatives have been studied as inhibitors of P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for the parasite's survival, highlighting a specific molecular target in the parasite's life cycle. nih.gov

Antimalarial Activity of Benzothiophene Derivatives

This table outlines the in vitro inhibitory activity of various benzothiophene derivatives against different strains of Plasmodium falciparum.

| Derivative Class | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aminoquinoline-benzothiophene | D6 (CQS) | 6 nM | nih.gov |

| Aminoquinoline-benzothiophene | W2 (CQR) | Less active than against D6 | nih.gov |

| Aminoquinoline-benzothiophene | TM91C235 (MDR) | Less active than against D6 | nih.gov |

| Benzothiophene derivative series | 3D7 | Up to 0.16 µM | nih.gov |

| Quinoline-benzothiophene | NF54 (CQS) | 100 nM to 10 µM | scielo.org.za |

Neuropharmacological Investigations

The neuropharmacological properties of benzothiophene derivatives have been explored, particularly concerning their interaction with monoamine systems in the central nervous system. These investigations have identified compounds with potential as antidepressants and inhibitors of key enzymes involved in neurotransmitter metabolism. scispace.comnih.gov

Monoamine Releasing Agent Activity

Certain benzothiophene derivatives act as monoamine releasing agents, which induce the release of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) from presynaptic neurons. wikipedia.org The compound 3-APBT (3-(2-aminopropyl)benzo[β]thiophene) is a potent and balanced serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org Pharmacological studies of (2-aminopropyl)benzo[β]thiophene (APBT) isomers showed they are potent inhibitors of serotonin transporters (SERT), with IC₅₀ values in rat brain synaptosomes ranging from 32.9 to 184.2 nM. nih.gov

Other derivatives have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters. nih.gov A series of benzo[b]thiophen-3-ols were found to be effective inhibitors of human MAO (hMAO), with most showing high selectivity for the MAO-B isoform. nih.govtandfonline.com One of the most effective agents from a series of thiosemicarbazone derivatives bearing a benzothiophene ring demonstrated an IC₅₀ value of 0.056 µM against MAO-B. mdpi.com Furthermore, some benzo[b]thiophene derivatives have been identified as having dual affinity for the serotonin transporter (SERT) and the 5-HT₇ receptor, showing antidepressant-like activity in preclinical models. scispace.com

Neuropharmacological Activity of Benzothiophene Derivatives

This table summarizes the inhibitory concentrations (IC₅₀) of various benzothiophene derivatives on monoamine-related targets.

| Derivative Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (2-Aminopropyl)benzo[β]thiophene (APBT) isomers | SERT (rat brain synaptosomes) | 32.9 - 184.2 nM | nih.gov |

| Benzothiophene-thiosemicarbazone (cpd 2h) | MAO-B | 0.056 µM | mdpi.com |

| Arylamine-benzothiophene (cpd 9e) | SERT | 3.66 µM | scispace.com |

| Ketone-benzothiophene (cpd 8j) | SERT | 7.02 µM | scispace.com |

Serotonin Receptor Agonism

Derivatives of this compound have been investigated for their interaction with serotonin receptors. Specifically, 5-(2-Aminopropyl)-1-benzothiophene (5-APBT), a related benzothiophene derivative, acts as a monoamine releasing agent and a serotonin receptor agonist. wikipedia.org This compound is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) and functions as a full agonist of the serotonin 5-HT2 receptors. wikipedia.orgwikipedia.org Its activity at these receptors is evidenced by the induction of a head-twitch response in rodents, a behavioral marker for psychedelic effects. wikipedia.org The affinity for serotonin receptors is a key area of interest, with many N-benzylated-5-methoxytryptamine analogues showing the highest affinity for the 5-HT2 receptor family. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The disruption of the cholinergic system is a significant factor in the pathology of Alzheimer's disease. Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine, are a key therapeutic strategy. researchgate.net Research has shown that benzothiophene-chalcone hybrids, derived from compounds related to this compound, exhibit significant inhibitory activity against both AChE and BChE. mdpi.com

One study found that a series of benzothiophene-chalcone hybrids were effective inhibitors of both enzymes. mdpi.com Notably, compound 5h from this series was identified as the most potent BChE inhibitor with an IC50 value of 24.35 μM, which is comparable to the standard drug galantamine (IC50 = 28.08 μM). mdpi.com Another compound, 5f, was the best AChE inhibitor in the series with an IC50 of 62.10 μM. mdpi.com Further research into new benzothiophene-based compounds designed as anti-Alzheimer's agents revealed that compounds 5, 7, and 11 displayed superior inhibitory activity against both AChE and BChE when compared to donepezil (B133215). researchgate.net

The inhibitory potential of these derivatives is influenced by their chemical structure. For instance, the presence of amino and hydroxyl groups on the 3-benzoylbenzothiophene structure, as seen in compounds 5h and 5i, leads to good inhibition of BChE. mdpi.com

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| Compound 5f | AChE | 62.10 | - | - |

| Compound 5h | BChE | 24.35 | Galantamine | 28.08 |

| Compound 5 | AChE | 0.042 | Donepezil | - |

| Compound 5 | BChE | 3.003 | Donepezil | - |

| Compound 7 | AChE | 2.54 | Donepezil | - |

| Compound 7 | BChE | 0.207 | Donepezil | - |

| Compound 11 | AChE | 0.052 | Donepezil | - |

| Compound 11 | BChE | 2.529 | Donepezil | - |

Memory Improvement in Animal Models

The potential of this compound derivatives to enhance cognitive function has been explored in animal studies. A derivative known as T-588, specifically R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride, has been shown to stimulate the release of noradrenaline in the cerebral cortical slices of rats, suggesting its potential as a cognitive enhancer.

Furthermore, in vivo studies on promising benzothiophene-based compounds confirmed significant memory improvement in mice with scopolamine-induced memory impairment. researchgate.net The exploration of 5-HT6 receptor antagonists has also emerged as a promising avenue for treating cognitive deficits. nih.gov Antagonists of the 5-HT6 receptor have been shown to be effective in animal models of cognitive and memory impairment, highlighting another potential therapeutic application for appropriately functionalized benzothiophene derivatives. nih.gov

PPAR Alpha or Gamma Receptor Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating metabolism and inflammation. nih.govwikipedia.org Certain benzothiophene derivatives have been identified as activators of PPARα or PPARγ. google.comwipo.int These receptors function as transcription factors that can influence a variety of biological processes, including insulin (B600854) sensitivity. nih.gov

The activation of PPARγ, in particular, is a target for the treatment of type 2 diabetes. nih.gov Some benzothiophene derivatives can activate these receptors, suggesting their potential use in treating diseases where these receptors are implicated. google.comwipo.int PPARγ activation has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. mdpi.comwjgnet.com

IK1 Channel Activation for Pain Management

Potassium (K+) channels are critical in determining neuronal excitability, and their activation can limit pain signaling. nih.gov Opening these channels leads to a hyperpolarizing efflux of K+ ions, which counteracts inward ion flow and reduces neuronal firing. nih.gov While direct evidence linking this compound to IK1 channel activation is not specified, the broader class of benzothiophene derivatives has been investigated for their effects on various ion channels and receptors involved in pain pathways. The modulation of K+ channels presents a viable strategy for developing novel analgesics. nih.gov

Molecular Mechanisms of Action

Enzyme and Receptor Interaction Profiling

The biological effects of this compound derivatives are rooted in their interactions with specific enzymes and receptors. Profiling these interactions is key to understanding their mechanisms of action.

Enzyme Interaction: Derivatives of this compound have been shown to interact with and inhibit key enzymes. As discussed, benzothiophene-chalcone hybrids are notable inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.com Molecular docking studies have been employed to elucidate the binding modes of these inhibitors within the active sites of these enzymes. researchgate.netmdpi.com For example, docking simulations of potent BChE inhibitors have predicted hydrogen bonding and π-π interactions with key residues in the enzyme's active site. mdpi.com

Signal Transduction Pathway Modulation

Derivatives of this compound have been investigated for their ability to modulate various signal transduction pathways, which are crucial in cell communication and regulation.

One area of focus is the inhibition of pathways that are often dysregulated in cancer. For instance, a novel compound with a benzothiophene nucleus, DPS-2, was synthesized and found to be a dual inhibitor of the MEK/ERK and PI3K/AKT pathways. nih.gov These pathways are critical for cell proliferation and survival, and their constitutive activation, often due to mutations in genes like BRAF and KRAS, is a hallmark of several cancers, including colorectal cancer and melanoma. nih.gov The ability of DPS-2 to inhibit both pathways provides a mechanistic basis for its observed anticancer activity in both cell cultures and animal models. nih.gov

Benzothiophene derivatives have also been explored as modulators of G-protein coupled receptors (GPCRs). Certain benzofuran (B130515) and benzothiophene derivatives act as modulators of the prostaglandin (B15479496) E2 (PGE2) receptors EP2 and EP4. google.com These receptors are involved in inflammatory processes and immune responses. google.com Similarly, other benzimidazole (B57391) derivatives sharing a structural scaffold have been shown to modulate PAR(1) signaling. nih.gov Specifically, compounds Q94 and Q109, which are 1,2-disubstituted benzimidazole derivatives, selectively inhibit the Gα(q) pathway downstream of PAR(1) activation, reducing intracellular calcium mobilization and inositol (B14025) 1,4,5-trisphosphate production without affecting the Gα(s)-cAMP pathway. nih.gov This selective modulation highlights the potential for developing pathway-specific drugs.

Transcription Factor Regulation

The regulation of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, is a key mechanism through which benzothiophene derivatives can exert their biological effects.

A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a transcription factor that, when abnormally and continuously activated, plays a critical role in the proliferation, survival, and migration of tumor cells. nih.gov A series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been developed. nih.gov One of these compounds, 8b, was found to significantly block STAT3 phosphorylation, which is essential for its activation. nih.gov Further experiments using a STAT3-dependent dual-luciferase reporter gene assay confirmed that compound 8b markedly inhibited STAT3-mediated luciferase activity, demonstrating its ability to interfere with STAT3's transcriptional function. nih.gov

Another important transcription factor is the Retinoic acid receptor-related orphan receptor γt (RORγt). nih.govacs.org RORγt is a nuclear receptor that regulates the expression of genes involved in inflammatory and autoimmune diseases. nih.govacs.org For example, it controls the expression of the IL-17A gene by binding to the ROR response element (RORE). nih.govacs.org A series of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of RORγt. nih.govacs.org In vitro studies showed that several of these compounds could inhibit the Th17 polarization of human peripheral blood mononuclear cells, leading to a reduction in IL-17A positive cells. nih.govacs.org This indicates their potential to regulate RORγt-mediated gene transcription.

The AP-1 transcription factors are another group of proteins that may be regulated by compounds containing the benzothiophene scaffold. frontiersin.org These transcription factors are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. frontiersin.org While direct studies on this compound are limited, the general ability of small molecules to interact with and modulate the activity of transcription factors like AP-1 is a well-established principle in medicinal chemistry. frontiersin.org

Metabolic Pathway Engagement (e.g., Cytochrome P450)

The interaction of this compound and its derivatives with metabolic pathways, particularly those involving cytochrome P450 (CYP) enzymes, is a critical aspect of their pharmacological profile. CYP enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. vt.eduresearchgate.net

The metabolic stability of benzothiophene derivatives is an important consideration in drug design. For example, in the development of RORγt modulators, the microsomal stability of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene was evaluated in mouse, human, dog, and rat liver microsomes. nih.govacs.org This type of study is crucial for predicting the in vivo half-life and clearance of a drug candidate.

Furthermore, CYP enzymes can be involved in the bioactivation of compounds. For instance, the anticancer drug ellipticine (B1684216) is activated by CYP enzymes, including CYP3A4, 1A1, and 1B1, to form covalent DNA adducts. researchgate.net While not a direct derivative of this compound, this illustrates the principle of CYP-mediated activation. Some drugs are intentionally designed as prodrugs that are activated by CYP enzymes in the liver. escholarship.org

Conversely, some compounds are designed to be resistant to CYP-mediated metabolism to improve their pharmacokinetic properties. vt.edu The benzothiophene scaffold itself can be subject to metabolism. For example, the sulfur atom in the thiophene (B33073) ring can be oxidized to a sulfone group.

In some cases, CYP enzymes themselves are the therapeutic target. For example, CYP17A1 has been targeted with enzyme inhibitors. nih.gov The ability of a compound to interact with specific CYP isoforms can also lead to drug-drug interactions. Pharmacophore models have been generated to predict the binding of drug-like compounds to certain CYP enzymes, which can help in assessing the potential for metabolic degradation. dovepress.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzothiophene ring system have a profound impact on the biological activity of the resulting compounds.

In the context of antimalarial agents, SAR studies on a series of compounds, including those with a benzothiophene linker, revealed the importance of different structural modules: a hydrophobic head, a heterocyclic linker, and a pendant basic chain. unisi.it For example, the introduction of electron-withdrawing groups like trifluoromethyl maintained potency, while electron-donating groups such as methoxy (B1213986) or hydroxyl led to a dramatic decrease in activity. unisi.it

For inhibitors of STAT3 based on the benzo[b]thiophene 1,1-dioxide scaffold, SAR studies guided the optimization of their anticancer potency. nih.gov The specific substitutions on the scaffold were correlated with their ability to inhibit STAT3 phosphorylation and induce apoptosis in cancer cells. nih.gov

In the development of RORγt modulators, SAR studies of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene highlighted the importance of substituents at these positions for their inhibitory activity on Th17 polarization. nih.govacs.org The solubility and microsomal stability of these compounds were also found to be dependent on the nature of the substituents. nih.govacs.org

For benzimidazole derivatives, which share some structural similarities with benzothiophenes, SAR studies have shown that substitutions at various positions on the benzimidazole scaffold significantly influence their anti-inflammatory activity. mdpi.com For example, substitution at the N1, C2, C5, and C6 positions can greatly affect the potency and selectivity of these compounds for targets like COX enzymes and cannabinoid receptors. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of benzothiophene and related heterocyclic derivatives:

| Scaffold | Target | Substituent/Position | Effect on Activity |

| Furan-based antimalarials | P. falciparum | Electron-withdrawing (e.g., CF3) | Maintained potency unisi.it |

| Furan-based antimalarials | P. falciparum | Electron-donating (e.g., OCH3, OH) | Dramatic drop in potency unisi.it |

| Benzo[b]thiophene 1,1-dioxide | STAT3 | Various | Optimization of anticancer potency nih.gov |

| 4,5,6,7-Tetrahydro-benzothiophene | RORγt | 2,3-derivatives | Modulation of inhibitory activity nih.govacs.org |

| Benzimidazole | COX/Cannabinoid Receptors | N1, C2, C5, C6 | Significant influence on activity mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comscholarsresearchlibrary.com This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity. mdpi.comanalis.com.my

The general workflow for QSAR modeling involves several key steps:

Selection of a dataset of compounds with known biological activities. mdpi.com

Calculation of molecular descriptors , which are numerical representations of the physicochemical, steric, electronic, and structural properties of the molecules. nih.govnih.gov

Development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. analis.com.mynih.gov

Validation of the model to ensure its predictive power. nih.govnih.gov

QSAR studies have been applied to various classes of compounds, including those with heterocyclic scaffolds similar to benzothiophene. For example, a QSAR study on a series of benzimidazole derivatives as antifungal agents revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were key descriptors governing their inhibitory activity. nih.gov

For a series of indomethacin (B1671933) derivatives, QSAR models indicated that substituents with a lower index of refraction and less electronegative groups were favorable for activity. nih.gov These models can be used to guide the design of new analogs with potentially higher potency. nih.gov

The development of a robust QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing. mdpi.comanalis.com.my

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling and molecular docking are computational methods that provide a three-dimensional understanding of how a ligand interacts with its biological target. dovepress.comnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a compound's biological activity. dovepress.com A pharmacophore model can be used to screen large databases of compounds to identify new potential ligands that fit the model. nih.gov This approach has been successfully used to identify new antagonists for the 5-HT2A receptor, a target for atypical antipsychotic drugs. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com It is used to predict the binding affinity and to understand the key interactions between the ligand and the receptor at the atomic level. nih.govmdpi.com

For example, molecular docking studies of STAT3 inhibitors with a benzo[b]thiophene 1,1-dioxide scaffold revealed that the most active compound, 8b, occupied the SH2 domain of STAT3 in a favorable conformation. nih.gov This provided a structural basis for its inhibitory activity. nih.gov

In the discovery of RORγt modulators, a molecular model was designed, and virtual screening was performed using this model as a fingerprint. acs.orgsemanticscholar.org The selected compounds were then subjected to molecular docking to predict their binding poses and to assess the stability of the ligand-protein complexes. nih.govacs.org

The combination of pharmacophore modeling and molecular docking is a powerful strategy in drug discovery. A pharmacophore model can be used for initial screening, and the hits can then be refined using molecular docking to provide more detailed information about their binding interactions. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound and its derivatives helps in understanding their bioactive shapes. For instance, studies on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), which share structural similarities with benzothiophene derivatives, have highlighted the importance of conformational constraints. The introduction of such constraints can significantly impact the molecule's affinity for the active site of an enzyme. nih.gov X-ray crystallography has been instrumental in determining the absolute stereochemistry of potent enantiomers, revealing that a specific spatial relationship between substituents is crucial for high-affinity binding. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of this compound and its derivatives has been explored through a variety of in vitro and in vivo studies. nih.gov These investigations are crucial for identifying and characterizing the therapeutic promise of these compounds.

Derivatives of benzothiophene have been evaluated for their ability to modulate the activity of various biological targets. For example, certain benzofuran and benzothiophene derivatives have been identified as modulators of the prostaglandin E2 receptors EP2 and/or EP4, with some acting as dual antagonists. google.com Such activity is significant as these receptors are implicated in inflammatory processes and cancer. google.com In the context of pain management, a 5-benzyl analogue of 14-methoxymetopon (B146635), a potent mu-opioid agonist, has demonstrated high affinity for the mu-opioid receptor and potent analgesic effects in animal models. nih.gov

Furthermore, hybrid molecules incorporating a diterpenoid alkaloid with 1,5-benzodiazepine fragments have shown promising analgesic and antiarrhythmic activities in in vivo models, with their efficacy being dependent on the nature of the substituents. mdpi.com

Cell Line-Based Cytotoxicity Assays

Cytotoxicity assays are a fundamental tool for assessing the potential of new compounds as anticancer agents. thermofisher.com These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. thermofisher.com Derivatives of this compound have been the subject of such investigations.

The thiazolyl blue tetrazolium bromide (MTT) assay is a commonly used method to evaluate cytotoxicity. researchgate.net For example, a benzothiophene analogue, referred to as DPS-2, exhibited significant cytotoxicity in various cancer cell lines, including skin melanoma and human epithelial colorectal adenocarcinoma cells. mdpi.com This effect was observed to be time-dependent, becoming more prominent with longer incubation periods. mdpi.com Further analysis revealed that DPS-2 can induce a delay in the S phase of the cell cycle and is a potent inhibitor of DNA replication. mdpi.com

Similarly, a series of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives were screened for their anticancer activity against a panel of human cancer cell lines, including liver, colon, cervical, and breast cancer cells. researchgate.net The results of these screenings help to identify the most potent compounds for further development. researchgate.net The cytotoxicity of pyrimidine (B1678525) derivatives has also been evaluated against several cancer cell lines, with some compounds showing activity comparable to or even exceeding that of the standard drug doxorubicin, while exhibiting low cytotoxicity towards normal cells. nih.gov

Table 1: Cytotoxicity of Selected Benzothiophene and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Assay Type | Key Findings | Reference(s) |

| DPS-2 (Benzothiophene analogue) | MW 164 (Skin Melanoma), Caco-2 (Colorectal Adenocarcinoma) | MTT Assay | High cytotoxic potential, induces S phase delay. | mdpi.com |

| 3-Thiophen-2-yl-quinoline derivatives | HepG-2 (Liver), HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | MTT Assay | Phenyl derivatives were more potent than isoxazole (B147169) and triazole derivatives. | researchgate.net |

| Pyrimidine derivatives (3b, 5b, 5d) | MCF7 (Breast), A549 (Lung), A498 (Kidney), HepG2 (Liver) | MTT Assay | Potent cytotoxic activity, low cytotoxicity on normal WI-38 cells. | nih.gov |

| Mefloquine-oxazolidine derivatives | HCT-8 (Colon), OVCAR-8 (Ovarian), HL-60 (Leukemia), SF-295 (Glioblastoma) | MTT Assay | Good cytotoxicities with IC50 values ranging from 0.59 to 4.79 μg/mL. | researchgate.net |

This table is for illustrative purposes and includes data on related heterocyclic compounds to provide a broader context for the potential of benzothiophene derivatives.

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many drugs. Assays that measure the ability of a compound to inhibit a specific enzyme are therefore a critical part of the pharmacological evaluation process. Benzothiophene and its derivatives have been investigated as inhibitors of various enzymes.

For instance, certain benzothiophene derivatives have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endogenous cannabinoid signaling molecules. nih.gov The inhibitory activity of these compounds is often stereoselective, with one enantiomer being significantly more active than the other. nih.gov

In the realm of cancer research, derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one have been shown to be potent inhibitors of several kinases, including DYRK1A, CLK1, CLK4, and haspin. rsc.org The inhibition of these kinases can interfere with cell cycle progression and other processes critical for cancer cell survival. Similarly, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated remarkable inhibitory activity against VEGFR2 kinase, a key target in angiogenesis. rsc.org

Table 2: Enzyme Inhibition by Selected Benzothiophene and Related Derivatives

This table includes data on related heterocyclic compounds to illustrate the diverse enzyme inhibitory potential of scaffolds similar to benzothiophene.

Animal Model Studies for Efficacy and Safety

Preclinical studies in animal models are essential for evaluating the efficacy and safety of potential new drugs before they can be considered for human trials. mdpi.com These studies provide valuable information on how a compound behaves in a living organism.

For example, the 5-benzyl analogue of 14-methoxymetopon was tested in mice and found to produce dose-dependent and naloxone-sensitive antinociceptive effects in hot-plate and tail-flick tests, indicating its potential as an analgesic. nih.gov Importantly, this compound did not produce motor dysfunction at the tested doses, suggesting a favorable safety profile in this regard. nih.gov

In the context of autoimmune diseases, small molecule CCR6 antagonists, which can include benzothiophene derivatives, have shown efficacy in mouse models of psoriasis. google.com Similarly, in a mouse model of autoimmune hepatitis, administration of an anti-CCL20 antibody, which targets the ligand for CCR6, resulted in reduced disease severity. google.com These findings support the therapeutic potential of modulating the CCR6 pathway in these conditions.

Drug Delivery Systems for Enhanced Bioactivity

The effectiveness of a bioactive compound can often be enhanced through the use of advanced drug delivery systems. mdpi.com These systems can improve solubility, protect the compound from degradation, and facilitate its delivery to the target site.

For the benzothiophene analogue DPS-2, oil-in-water (O/W) microemulsions have been developed as a delivery vehicle. mdpi.com These microemulsions were shown to be effective biocompatible carriers, and DPS-2 encapsulated within them retained its cytotoxicity against cancer cell lines. mdpi.com This demonstrates the potential of nano-carrier systems to deliver lipophilic bioactive molecules in biological studies. mdpi.com

The concept of using drug delivery systems is broad and has been applied to various classes of compounds. For example, liposomal formulations have been developed for antibiotics to improve their efficacy against bacterial biofilms. mdpi.com While not specific to this compound, these examples highlight the potential for formulation strategies to enhance the therapeutic application of promising compounds.

Computational and Theoretical Studies on 1 Benzothiophen 5 Ylmethanol

Molecular Modeling and Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzothiophene (B83047) derivatives, these studies are crucial for understanding their interactions with biological targets and predicting their potential as therapeutic agents. The process often involves creating a three-dimensional model of the molecule and its environment, then applying the principles of physics to simulate its dynamic behavior. nih.gov